3-(butylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(butylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring . The compound has a butylsulfanyl group (-S-butyl), a trifluoromethyl group (-CF3), and an amine group (-NH2) attached to the triazole ring.
Molecular Structure Analysis
The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which can affect the electronic properties of the molecule . The presence of the amine group (-NH2) could potentially allow for hydrogen bonding interactions. The butylsulfanyl group (-S-butyl) is a larger, more flexible group that could impact the overall shape and conformation of the molecule.Chemical Reactions Analysis
The trifluoromethyl group is known to participate in various chemical reactions, particularly oxidation/reduction processes . The amine group could potentially undergo reactions typical of amines, such as protonation, alkylation, or acylation.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .Future Directions
Properties
IUPAC Name |
3-butylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N4S/c1-2-3-4-15-6-13-12-5(14(6)11)7(8,9)10/h2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJVEEQETRWSOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.